4-Chloro-6-nitro-3H-isobenzofuran-1-one
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Overview
Description
4-Chloro-6-nitro-3H-isobenzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-3H-isobenzofuran-1-one typically involves the nitration of 4-chloro-3H-isobenzofuran-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-6-amino-3H-isobenzofuran-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-Chloro-6-nitro-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and anti-viral activities.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3H-isobenzofuran-1-one: Lacks the nitro group, making it less reactive in certain biological contexts.
6-Nitro-3H-isobenzofuran-1-one:
4-Bromo-6-nitro-3H-isobenzofuran-1-one: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
4-Chloro-6-nitro-3H-isobenzofuran-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1048917-94-7 |
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Molecular Formula |
C8H4ClNO4 |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
4-chloro-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4ClNO4/c9-7-2-4(10(12)13)1-5-6(7)3-14-8(5)11/h1-2H,3H2 |
InChI Key |
WZZCPOGDMVHYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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